Ipodate

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Ipodate, also known as Iopodic acid, is primarily targeted towards the thyroid gland and the gallbladder . It is used as a cholecystographic agent, meaning it is a radiopaque substance that can be used to visualize the gallbladder and biliary channels in abdominal X-ray . It has also been indicated for the treatment of hyperthyroidism such as Graves disease .

Mode of Action

This property is utilized in cholecystography, where it helps in the easy resolution of the bile duct and gall bladder . In the context of hyperthyroidism, the thyroid effects of this compound are related to the blocking of the more potent form of the thyroid hormone . It also blocks thyroid hormone release and can interfere with its synthesis in some patients .

Biochemical Pathways

The effects of this compound on the thyroid have been proven to produce an inactivation of approximately 80% of the type II deiodinase in the pituitary and cerebral cortex . This action results in the reduction of levels of T3 and T4, the thyroid hormones, in the body . It also inhibits the conversion of T4 to T3, which is a more potent form of the thyroid hormone .

Pharmacokinetics

This compound is given orally and due to its particular structure, it presents a high degree of lipid solubility and a radiopaque property

Result of Action

The administration of this compound results in the visualization of the gallbladder and biliary channels in abdominal X-ray . In the context of hyperthyroidism, it helps in reducing the levels of T3 and T4 in the body .

Applications De Recherche Scientifique

Iopodic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and analytical techniques.

Biology: Employed in studies involving iodine metabolism and thyroid function.

Medicine: Utilized in diagnostic imaging to visualize the gallbladder and biliary channels.

Industry: Applied in the production of radiopaque substances and other iodine-containing compounds.

Analyse Biochimique

Biochemical Properties

Ipodate plays a significant role in biochemical reactions due to its iodine content and lipophilic nature. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with plasma albumin, to which this compound is strongly bound. This binding limits the tissue transfer of this compound to its unbound form, thereby retaining the agent within the compartment of albumin distribution . The iodine atoms in this compound also contribute to its radiopaque properties, making it effective for imaging purposes.

Cellular Effects

This compound influences various cellular processes, particularly in the thyroid gland. It inhibits the conversion of thyroxine (T4) to triiodothyronine (T3), which is a more potent thyroid hormone . This inhibition is crucial in managing hyperthyroid conditions such as Graves’ disease and thyroid storm. By reducing the levels of T3 and T4, this compound helps in controlling the symptoms of hyperthyroidism. Additionally, this compound’s interaction with plasma albumin affects its distribution and cellular uptake, influencing its overall cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition. This compound binds to plasma albumin, which limits its free form in the bloodstream . This binding is essential for its radiopaque properties and its therapeutic effects in thyroid conditions. This compound also inhibits the enzyme deiodinase, which is responsible for converting T4 to T3 . This inhibition reduces the levels of active thyroid hormone, thereby exerting its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can maintain its radiopaque properties and therapeutic effects over extended periods. Its stability and degradation can be influenced by factors such as pH, temperature, and exposure to light. In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function can persist over time, making it a reliable agent for both imaging and therapeutic purposes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces T3 and T4 levels, helping manage hyperthyroid conditions . At higher doses, this compound can exhibit toxic effects, including potential liver and kidney damage. Animal studies have shown that there is a threshold beyond which the adverse effects of this compound become significant. Therefore, careful dosage management is essential to balance its therapeutic benefits and potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its iodine content. It interacts with enzymes such as deiodinase, which plays a crucial role in thyroid hormone metabolism . By inhibiting deiodinase, this compound reduces the conversion of T4 to T3, thereby affecting the overall metabolic flux of thyroid hormones. Additionally, this compound’s interaction with plasma albumin influences its distribution and metabolism within the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with plasma albumin . This binding limits its free form in the bloodstream, affecting its overall distribution. This compound’s lipophilic nature also facilitates its transport across cell membranes, allowing it to reach target tissues such as the thyroid gland. The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and the presence of transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily influenced by its interaction with plasma albumin and its lipophilic nature . This compound is predominantly localized in the extracellular compartment, particularly within the plasma. Its binding to albumin limits its intracellular accumulation, thereby affecting its activity and function. In target tissues such as the thyroid gland, this compound can exert its effects by inhibiting deiodinase and reducing the levels of active thyroid hormone .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acide iopodique est synthétisé par l'iodation d'un cycle benzénique. . Les conditions réactionnelles nécessitent généralement un environnement contrôlé pour garantir le placement correct des atomes d'iode.

Méthodes de production industrielle : La production industrielle d'acide iopodique implique des procédés d'iodation à grande échelle. Ces procédés sont conçus pour maximiser le rendement et la pureté tout en minimisant la production de sous-produits. L'utilisation de réacteurs chimiques de pointe et de techniques de purification garantit une production efficace d'acide iopodique pour un usage médical .

Analyse Des Réactions Chimiques

Types de réactions : L'acide iopodique subit diverses réactions chimiques, notamment :

Oxydation : L'acide iopodique peut être oxydé pour former des ions iodate.

Réduction : Il peut être réduit pour former des ions iodure.

Substitution : Les atomes d'iode sur le cycle benzénique peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Des agents oxydants forts tels que l'acide nitrique ou les chlorates sont utilisés.

Réduction : Des agents réducteurs tels que le thiosulfate de sodium peuvent être utilisés.

Substitution : Les réactions d'échange d'halogènes peuvent être facilitées en utilisant des réactifs tels que le chlore ou le brome.

Principaux produits :

Oxydation : Ions iodate.

Réduction : Ions iodure.

Substitution : Divers dérivés benzéniques substitués.

4. Applications de la recherche scientifique

L'acide iopodique a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et techniques analytiques.

Biologie : Utilisé dans des études impliquant le métabolisme de l'iode et la fonction thyroïdienne.

Médecine : Utilisé en imagerie diagnostique pour visualiser la vésicule biliaire et les canaux biliaires.

Industrie : Appliqué dans la production de substances radio-opaques et d'autres composés contenant de l'iode.

5. Mécanisme d'action

Le mécanisme d'action de l'acide iopodique implique sa capacité à bloquer les rayons X lorsqu'ils traversent le corps, permettant ainsi la délimitation des structures corporelles qui ne contiennent pas ce composé . Dans le traitement de l'hyperthyroïdie, l'acide iopodique bloque la forme la plus puissante de l'hormone thyroïdienne et interfère avec sa synthèse et sa libération . Cela entraîne l'inactivation d'environ 80 % de la déiodinase de type II dans l'hypophyse et le cortex cérébral .

Composés similaires :

Acide iodique (HIO3) : Un oxoacide d'iode aux propriétés oxydantes fortes.

Acide périodique (HIO4) : Un autre oxoacide d'iode, connu pour son état d'oxydation plus élevé et sa structure chimique différente.

Comparaison :

Acide iopodique vs. acide iodique : Bien que les deux contiennent de l'iode, l'acide iopodique est un dérivé benzénique tri-iodé utilisé principalement en imagerie médicale, tandis que l'acide iodique est un composé inorganique utilisé comme agent oxydant dans diverses réactions chimiques.

Acide iopodique vs. acide périodique : L'acide périodique a un état d'oxydation plus élevé et est utilisé dans différentes applications chimiques par rapport à l'acide iopodique, qui est spécifiquement conçu pour l'imagerie radiographique.

Comparaison Avec Des Composés Similaires

Iodic Acid (HIO3): An oxoacid of iodine with strong oxidizing properties.

Periodic Acid (HIO4): Another oxoacid of iodine, known for its higher oxidation state and different chemical structure.

Comparison:

Iopodic Acid vs. Iodic Acid: While both contain iodine, iopodic acid is a tri-iodinated benzene derivative used primarily in medical imaging, whereas iodic acid is an inorganic compound used as an oxidizing agent in various chemical reactions.

Iopodic Acid vs. Periodic Acid: Periodic acid has a higher oxidation state and is used in different chemical applications compared to iopodic acid, which is specifically designed for radiographic imaging.

Activité Biologique

Ipodate, also known as iopanoic acid, is a radiopaque compound primarily used in medical imaging for cholecystography. Beyond its imaging applications, it has significant biological activities, particularly concerning thyroid hormone regulation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and clinical implications based on diverse research findings.

This compound functions by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3), which is crucial in managing conditions like hyperthyroidism. It acts as an antagonist to 5'-deiodinase types I and II, enzymes responsible for this conversion. This inhibition leads to a rapid decrease in serum concentrations of free T4 and T3, making this compound a valuable tool in treating hyperthyroid patients.

Pharmacodynamics

- Thyroid Hormone Regulation : this compound significantly reduces the levels of free T4 and T3 in the serum. In a study involving hyperthyroid patients treated with sodium this compound, serum FT4 levels decreased from 48.9 pg/ml to 26.0 pg/ml, while FT3 levels dropped from 12.4 pg/ml to 2.5 pg/ml after ten days of treatment .

- Clinical Applications : The compound is particularly effective in managing thyroid storms and preparing patients for thyroidectomy by rapidly lowering thyroid hormone levels .

Absorption and Metabolism

This compound is absorbed through the gastrointestinal tract via passive diffusion, facilitated by bile salts. Its lipophilicity allows it to cross the intestinal mucosa effectively. Once absorbed, this compound binds to serum albumin and is transported to the liver for metabolism, primarily through glucuronide conjugation .

Excretion

The elimination of this compound occurs mainly through biliary excretion (approximately 65%), with the kidneys accounting for the remaining 35%. This unique excretion pathway highlights its role in liver function and metabolism .

Case Study: Hyperthyroidism Management

In a clinical trial involving patients with Graves' disease treated with sodium this compound, researchers observed significant decreases in both T4 and T3 levels compared to those treated with potassium iodide (KI). The study indicated that the combination of propylthiouracil (PTU) and this compound resulted in a more profound decrease in serum T3 levels than PTU alone .

| Treatment Type | FT4 Initial (pg/ml) | FT4 After Treatment (pg/ml) | FT3 Initial (pg/ml) | FT3 After Treatment (pg/ml) |

|---|---|---|---|---|

| Sodium this compound | 48.9 ± 6.6 | 26.0 ± 2.7 | 12.4 ± 2.0 | 2.5 ± 0.4 |

| Potassium Iodide (SSKI) | 51.1 ± 8.8 | 11.3 ± 1.4 | 15.7 ± 2.0 | 2.6 ± 0.3 |

Long-term Effects

Another study reported that after discontinuation of sodium this compound treatment, serum hormone levels returned to baseline values within ten days, indicating that while this compound is effective for short-term management of hyperthyroidism, it does not provide a permanent solution .

Propriétés

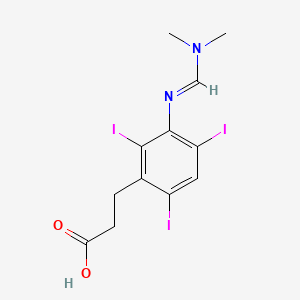

IUPAC Name |

3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I3N2O2/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19/h5-6H,3-4H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNFBOJPTAXAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13I3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023167 | |

| Record name | Iopodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

579.8ºC at 760 mmHg | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble, SLIGHTLY SOL IN ETHANOL; METHANOL /CALCIUM SALT/, VERY SOL IN CHLOROFORM /SODIUM SALT/, PRACTICALLY INSOL IN WATER; VERY SOL IN METHANOL, ETHANOL, CHLOROFORM, ACETONE, DILUTE SULFURIC ACID | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

For cholecystography, iopodic acid blocks the X-rays as they pass through the body which allows delineating the body structures that do not contain this compound. The use of iopodic acid in hyperthyroidism is related to the inhibition of 5'-monodeiodinase type I and II; this will later impair the extrathyroidal conversion of thyroxine (T4) to triiodothyronine (T3)., IPODATE /ORAGRAFIN/...GIVEN ONCE DAILY CAUSES RAPID DECLINE IN SERUM T3 & T4, INCREASES RT3, & APPEARS TO BE MORE POTENT THAN PTU IN INHIBITING EXTRATHYROIDAL CONVERSION OF T4 TO T3. ANOTHER MECHANISM PROBABLY INVOLVES THE SLOWER INHIBITION OF THYROID HORMONE SECRETION CAUSED BY RELEASE OF IODINE AFTER METABOLISM OF IPODATE. THE USE OF IPODATE & SIMILAR AGENTS IS INVESTIGATIONAL BUT APPEARS PROMISING FOR SHORT-TERM EARLY TREATMENT OF HYPERTHYROIDISM OR AS AN ADJUNCT TO THIOAMIDE DRUGS. /IPODATE SALTS/, THE INGESTION BY NORMAL SUBJECTS OF 3 G OF SODIUM IPODATE RESULTED IN DECREASES OF SERUM TOTAL & FREE T3 TO A NADIR ON DAY 4 WHICH AVERAGED 43% & 40%, RESPECTIVELY, BELOW INITIAL MEAN VALUES. TOTAL & FREE RT3 INCREASED MARKEDLY TO PEAK ON DAY 3, 244% & 189%, RESPECTIVELY, ABOVE INITAL MEAN VALUES. CHANGES OBSERVED AFTER ADMINISTRATION OF IPODATE WERE CONSISTENT WITH AN EFFECT ON THE PERIPHERAL METABOLISM OF T4., IPODATE INHIBITED BINDING OF (125)I-LABELED T3 IN VITRO. IT PRODUCED A 50% INHIBITION OF BINDING AT 1.2X10-4 MOLAR. WHEN GIVEN ORALLY IN ACTIVE IN VIVO EXPERIMENTS, IPODATE DID NOT DIMINISH BINDING TO LIVER NUCLEAR RECEPTORS, BUT APPEARED TO INHIBIT IN VIVO METABOLISM OF LABELED T3., IPODATE IS AN EFFECTIVE, COMPETITIVE IN VITRO INHIBITOR OF (125)I-LABELED T3 BINDING TO RAT HEPATIC NUCLEI RECEPTORS. T3 RECEPTOR BINDING INHIBITION ALSO OCCURRED WHEN IPODATE WAS GIVEN IV TO RATS., 3,3'-DIIODOTHYRONINE (3,3'-T2) SECRETION FROM PERFUSED CANINE THYROID ISOLATED IN SITU, WAS INHIBITED BY IPODATE (10-5 MOLES). | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS No. |

5587-89-3, 1221-56-3 | |

| Record name | Oragrafin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5587-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005587893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iopodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium iopodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[[(dimethylamino)methylene]amino]-3-(2,4,6-triiodophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPODIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F604ZKI910 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

168-169ºC, 168-169 °C | |

| Record name | Iopodic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3347 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.